molecular formula C13H14ClF3O B13539910 (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane

(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane

Cat. No.: B13539910
M. Wt: 278.70 g/mol
InChI Key: KDGIUQQGEBSGPA-JQWIXIFHSA-N
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Description

(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane is a chiral compound with significant interest in various scientific fields due to its unique structural features. The presence of a trifluoromethyl group and a chloromethyl group on the oxane ring makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chloromethyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl and chloromethyl groups in (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14ClF3O

Molecular Weight

278.70 g/mol

IUPAC Name

(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane

InChI

InChI=1S/C13H14ClF3O/c14-8-10-4-2-6-18-12(10)9-3-1-5-11(7-9)13(15,16)17/h1,3,5,7,10,12H,2,4,6,8H2/t10-,12-/m0/s1

InChI Key

KDGIUQQGEBSGPA-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CC(=CC=C2)C(F)(F)F)CCl

Canonical SMILES

C1CC(C(OC1)C2=CC(=CC=C2)C(F)(F)F)CCl

Origin of Product

United States

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